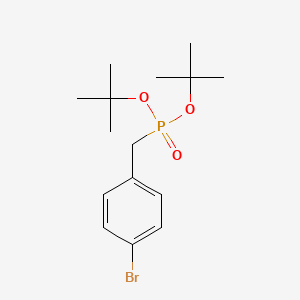
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone is a synthetic compound characterized by its unique structure, which includes both fluorinated and amino groups
准备方法
1-(4-氨基-3,3-二氟吡咯烷-1-基)-2,2,2-三氟乙酮的合成通常涉及多个步骤,从容易获得的起始原料开始。合成路线通常包括引入氟原子和形成吡咯烷环。反应条件可能有所不同,但常见的方法包括:
氟化: 使用二乙基氨基硫酰氟 (DAST) 或 Selectfluor 等试剂引入氟原子。
胺化: 使用氨或胺衍生物引入氨基。
环化: 通过环化反应形成吡咯烷环。
工业生产方法可能涉及优化这些步骤以提高产率和纯度,通常使用催化剂和特定的反应条件来获得所需产物。
化学反应分析
1-(4-氨基-3,3-二氟吡咯烷-1-基)-2,2,2-三氟乙酮可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化,从而形成相应的氧化物。
还原: 使用氢化铝锂 (LAH) 等还原剂的还原反应可以将该化合物转化为其还原形式。
取代: 该化合物可以参与取代反应,其中官能团被卤素或烷基化剂等试剂取代的其他基团所取代。
这些反应中常用的试剂和条件包括二氯甲烷等溶剂、温度控制以及促进反应的催化剂。由这些反应形成的主要产物取决于所用试剂和具体条件。
科学研究应用
1-(4-氨基-3,3-二氟吡咯烷-1-基)-2,2,2-三氟乙酮具有广泛的科学研究应用:
化学: 用作合成更复杂分子的构建单元,特别是在开发氟化药物和农用化学品方面。
生物学: 研究其潜在的生物活性,包括其与酶和受体的相互作用。
医药: 研究其潜在的治疗效果,特别是在开发针对特定疾病的新药方面。
工业: 由于氟原子的存在,在生产具有独特性能的专用化学品和材料中得到应用。
作用机制
1-(4-氨基-3,3-二氟吡咯烷-1-基)-2,2,2-三氟乙酮的作用机制涉及其与酶、受体和蛋白质等分子靶标的相互作用。氟原子的存在可以提高化合物的结合亲和力和稳定性,从而产生特定的生物效应。所涉及的途径可能包括抑制或激活特定的酶,调节受体活性以及改变细胞过程。
相似化合物的比较
1-(4-氨基-3,3-二氟吡咯烷-1-基)-2,2,2-三氟乙酮可以与其他类似化合物进行比较,例如:
1-(4-氨基-3,3-二氟吡咯烷-1-基)乙酮: 结构相似,但缺少三氟甲基,导致化学和生物性质不同。
1-(4-氨基-3,3-二氟吡咯烷-1-基)-2,2,2-三氟丙酮: 结构相似,但多了一个碳原子,影响其反应性和应用。
1-(4-氨基-3,3-二氟吡咯烷-1-基)-2,2,2-三氟丁酮: 另一个类似的化合物,具有更长的碳链,影响其物理和化学性质。
1-(4-氨基-3,3-二氟吡咯烷-1-基)-2,2,2-三氟乙酮的独特性在于其氟化基团和氨基基团的特定组合,这赋予了其独特的化学反应性和潜在的生物活性。
属性
分子式 |
C6H7F5N2O |
|---|---|
分子量 |
218.12 g/mol |
IUPAC 名称 |
1-(4-amino-3,3-difluoropyrrolidin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H7F5N2O/c7-5(8)2-13(1-3(5)12)4(14)6(9,10)11/h3H,1-2,12H2 |
InChI 键 |
HDVZCTILFSGTQC-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1C(=O)C(F)(F)F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B12452672.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide](/img/structure/B12452673.png)
![4-[({3-[(3-Methylbutanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12452675.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12452677.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12452682.png)
![1-[(3-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B12452699.png)
![2-hydroxy-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B12452703.png)
![4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12452710.png)
![4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12452715.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide](/img/structure/B12452728.png)
![11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12452730.png)

![5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B12452736.png)
